
2,2'-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine is an organic compound that features a unique structure with two pyridine rings connected by a tetrathiadodecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine typically involves the reaction of pyridine derivatives with a tetrathiadodecane precursor. One common method is the nucleophilic substitution reaction where pyridine is reacted with a tetrathiadodecane halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the tetrathiadodecane chain can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the pyridine rings.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Alkylated or acylated pyridine derivatives.
Applications De Recherche Scientifique
2,2’-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine has several applications in scientific research:
Coordination Chemistry: It can act as a ligand to form complexes with transition metals, which are studied for their catalytic properties.
Materials Science: The compound is explored for its potential in creating conductive polymers and other advanced materials.
Biological Studies: Its interactions with biological molecules are investigated for potential therapeutic applications.
Industrial Applications: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2,2’-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. The sulfur atoms in the tetrathiadodecane chain can interact with metal ions, while the pyridine rings provide additional coordination sites. This dual functionality allows for the formation of stable and versatile metal complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(2,5,8,11-Tetraoxadodecane-1,12-diyl)dipyridine: Similar structure but with oxygen atoms instead of sulfur.
2,2’-(2,5,8,11-Tetraazadodecane-1,12-diyl)dipyridine: Contains nitrogen atoms in place of sulfur.
Uniqueness
2,2’-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine is unique due to the presence of sulfur atoms, which impart distinct chemical properties such as higher reactivity towards oxidation and the ability to form strong metal-sulfur bonds. This makes it particularly useful in applications requiring robust and versatile ligands.
Propriétés
Numéro CAS |
151777-56-9 |
|---|---|
Formule moléculaire |
C18H24N2S4 |
Poids moléculaire |
396.7 g/mol |
Nom IUPAC |
2-[2-[2-[2-(pyridin-2-ylmethylsulfanyl)ethylsulfanyl]ethylsulfanyl]ethylsulfanylmethyl]pyridine |
InChI |
InChI=1S/C18H24N2S4/c1-3-7-19-17(5-1)15-23-13-11-21-9-10-22-12-14-24-16-18-6-2-4-8-20-18/h1-8H,9-16H2 |
Clé InChI |
KSPDXZDQASIVFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CSCCSCCSCCSCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


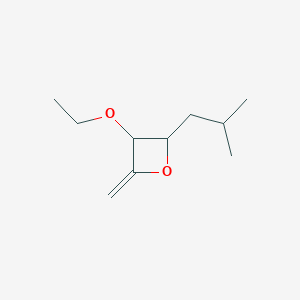
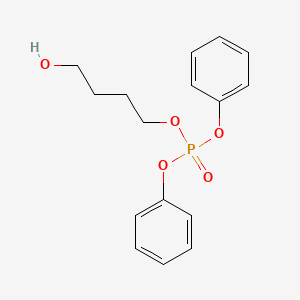
![1-Propyl-7H-benzo[C]carbazole](/img/structure/B14262799.png)
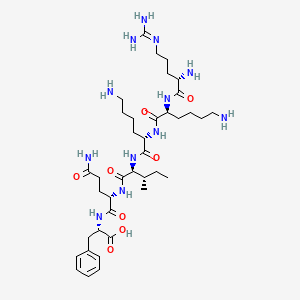
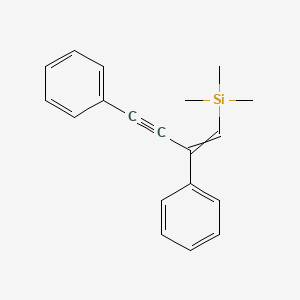


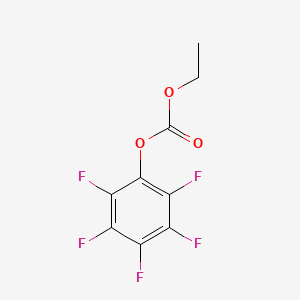



![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)
![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)
